molecular formula C13H12O3 B13700943 3-(Methoxymethoxy)-1-naphthaldehyde

3-(Methoxymethoxy)-1-naphthaldehyde

Cat. No.: B13700943
M. Wt: 216.23 g/mol
InChI Key: USJMXPSDGJTORP-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)-1-naphthaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with a methoxymethoxy group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)-1-naphthaldehyde typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. One common method is the reaction of 1-naphthol with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The resulting intermediate can then be oxidized to form the aldehyde group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 3-(Methoxymethoxy)-1-naphthoic acid.

    Reduction: 3-(Methoxymethoxy)-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the reagents used.

Scientific Research Applications

3-(Methoxymethoxy)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethoxy)-1-naphthaldehyde is unique due to its combination of a naphthalene ring and methoxymethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(methoxymethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-15-9-16-12-6-10-4-2-3-5-13(10)11(7-12)8-14/h2-8H,9H2,1H3

InChI Key

USJMXPSDGJTORP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=CC=CC=C2C(=C1)C=O

Origin of Product

United States

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